molecular formula C18H18Na4O12P2 B1684103 Combretastatin A-1 phosphate CAS No. 288847-34-7

Combretastatin A-1 phosphate

Número de catálogo B1684103
Número CAS: 288847-34-7
Peso molecular: 580.2 g/mol
Clave InChI: NRKFVEPAQNCYNJ-YGGCHVFLSA-J
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Combretastatin A-1 phosphate (CA1P) is a prodrug of the stilbenoid combretastatin A1, originally isolated from the plant Combretum caffrum . It has vascular-disrupting and antineoplastic activities . Upon administration, CA1P is dephosphorylated to the active metabolite combretastatin A1 (CA1), which promotes rapid microtubule depolymerization . This leads to endothelial cell mitotic arrest and apoptosis, destruction of the tumor vasculature, disruption of tumor blood flow, and tumor cell necrosis .


Synthesis Analysis

Combretastatins are a class of natural phenols. A variety of different natural combretastatin molecules are present in the bark of Combretum caffrum, commonly known as South African Bush Willow . A variety of possible routes to the combretastatin skeleton are possible . One reasonably easy synthesis is as follows: 1-Bromomethyl-3,4,5-trimethoxybenzene undergoes an S N 2 reaction with triphenylphosphine, which yields a phosphonium salt .


Molecular Structure Analysis

Combretastatins generally share three common structural features: a trimethoxy “A”-ring, a “B”-ring containing substituents often at C3’ and C4’, and an ethene bridge between the two rings which provides necessary structural rigidity .


Chemical Reactions Analysis

Combretastatin A1 is a cis-stilbene originally isolated from C. caffrum that inhibits microtubule assembly (ID 50 = 2 µM) by binding to the colchicine (Item No. 9000760) binding site on β-tubulin .

Aplicaciones Científicas De Investigación

Mechanisms of Action and Potential Effects

Combretastatin A-1 phosphate, part of the combretastatins class, exhibits potent antitubulin activity, making it a significant anti-tumor agent. Its simple structure has led to the synthesis of many analogs, enhancing its clinical applications. Preclinical and clinical trials primarily focus on combretastatin A4 phosphate, a prodrug that metabolizes into combretastatin A4 with pronounced anti-tumor properties. Studies have revealed that combretastatins possess antioxidant, anti-inflammatory, and antimicrobial effects, expanding their potential therapeutic applications. Nanoformulations of combretastatin A4 phosphate offer advantages like improved solubility, efficient targeting, and reduced side effects, indicating a promising future in clinical settings (Karatoprak et al., 2020).

Therapeutic Strategies and Drug Design

Combretastatins, particularly combretastatin A-4, have been identified as potent inhibitors of tubulin polymerization, serving as promising anticancer leads. Their efficacy spans a broad spectrum of tumors, but challenges such as low water solubility and structural instability have limited clinical utility. Research has focused on overcoming these limitations through prodrugs, structural modifications, and prevention of olefinic bond inter-conversion, leading to various combretastatin-based molecules with enhanced potencies against different tumor types. This patent review covers developments over a decade, highlighting the role of molecular hybridization and prodrug design in producing multi-targeted combretastatin derivatives, some of which are under clinical trials, potentially extending beyond cancer treatment due to their vascular disrupting action (Nainwal et al., 2019).

Vascular Disruption in Tumors

Combretastatin A-1 phosphate, as a vascular-disrupting agent (VDA), plays a crucial role in impairing the blood vessel network within tumors, which is essential for tumor growth and metastasis. VDAs like combretastatin A-1 phosphate induce rapid and selective vascular shutdown in tumors, leading to significant necrosis and reduction in blood flow. The potential of combining VDAs with chemotherapy, radiotherapy, and antiangiogenic therapies has shown promise in preclinical models, indicating a multifaceted approach to cancer treatment. Such combinations are now being evaluated in clinical settings, highlighting the importance of combretastatin A-1 phosphate in contemporary cancer therapy strategies (Siemann et al., 2009).

Safety And Hazards

Upon exposure, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of inhalation, move the victim into fresh air . If not breathing, give artificial respiration and consult a doctor immediately .

Direcciones Futuras

Clinical trials with tumor genetic mapping, particularly from previous responders, may help boost the success of these compounds in future studies . The water-soluble analogue of combretastatin A-1, is more potent against a well-vascularised murine colon tumour than its predecessor, combretastatin A-4 phosphate . These data suggest this compound may have potential for clinical development .

Propiedades

IUPAC Name

tetrasodium;[3-methoxy-2-phosphonatooxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O12P2.4Na/c1-25-13-8-7-12(16(29-31(19,20)21)18(13)30-32(22,23)24)6-5-11-9-14(26-2)17(28-4)15(10-11)27-3;;;;/h5-10H,1-4H3,(H2,19,20,21)(H2,22,23,24);;;;/q;4*+1/p-4/b6-5-;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKFVEPAQNCYNJ-YGGCHVFLSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Na4O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Combretastatin A-1 phosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Combretastatin A-1 phosphate
Reactant of Route 2
Reactant of Route 2
Combretastatin A-1 phosphate
Reactant of Route 3
Reactant of Route 3
Combretastatin A-1 phosphate
Reactant of Route 4
Reactant of Route 4
Combretastatin A-1 phosphate
Reactant of Route 5
Reactant of Route 5
Combretastatin A-1 phosphate
Reactant of Route 6
Reactant of Route 6
Combretastatin A-1 phosphate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.